

Methyl Nonadecanoate Analytical Standard: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nonadecanoate*

Cat. No.: *B154468*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the specifications, analytical methodologies, and quality control workflows for the **methyl nonadecanoate** analytical standard. This information is critical for ensuring the accuracy and reliability of experimental results in research, development, and quality control laboratories.

Core Specifications

Methyl nonadecanoate is a saturated fatty acid methyl ester widely used as an internal standard in gas chromatography (GC) and other analytical techniques. Its stability and the fact that it is not naturally present in many biological samples make it an ideal reference compound. The following tables summarize the key physical, chemical, and quality control specifications for a typical **methyl nonadecanoate** analytical standard.

Table 1: Physical and Chemical Properties

Property	Value	Source
Chemical Name	Methyl nonadecanoate	N/A
Synonyms	Nonadecanoic acid, methyl ester	N/A
CAS Number	1731-94-8	N/A
Molecular Formula	C ₂₀ H ₄₀ O ₂	N/A
Molecular Weight	312.53 g/mol	N/A
Appearance	White crystalline solid or powder	N/A
Melting Point	37-40 °C	[1] [2] [3]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Insoluble in water.	N/A

Table 2: Quality and Purity Specifications

Specification	Method	Acceptance Criteria	Source
Purity (Assay)	Gas Chromatography (GC)	≥98.0%	[2]
Identity	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)	Conforms to structure	[4]
Residual Solvents	Headspace GC	To be reported	N/A
Water Content	Karl Fischer Titration	To be reported	N/A

Table 3: Storage and Handling

Condition	Recommendation
Storage Temperature	-20°C
Shipping	Shipped on dry ice
Handling	Handle in a well-ventilated area. Avoid inhalation, and contact with skin and eyes.

Experimental Protocols

The primary analytical technique for determining the purity and concentration of **methyl nonadecanoate** is gas chromatography, often with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

This protocol is a representative method for the analysis of Fatty Acid Methyl Esters (FAMEs) and is suitable for determining the purity of a **methyl nonadecanoate** standard. **Methyl nonadecanoate** is often used as an internal standard in the analysis of other FAMEs, such as in biodiesel quality control according to EN 14103.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).
- Injector Temperature: 250°C.
- Detector Temperature: 270°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.

- Ramp: 10°C/min to 240°C.
- Hold: Hold at 240°C for 5 minutes.
- Injection Volume: 1 μ L.

Sample Preparation:

- Accurately weigh approximately 10 mg of the **methyl nonadecanoate** analytical standard.
- Dissolve the standard in 10 mL of a suitable solvent, such as hexane or isooctane, in a volumetric flask to create a 1 mg/mL stock solution.
- Further dilute the stock solution as necessary to fall within the linear range of the instrument.

Analysis:

- Inject the prepared sample into the GC.
- Record the chromatogram.
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

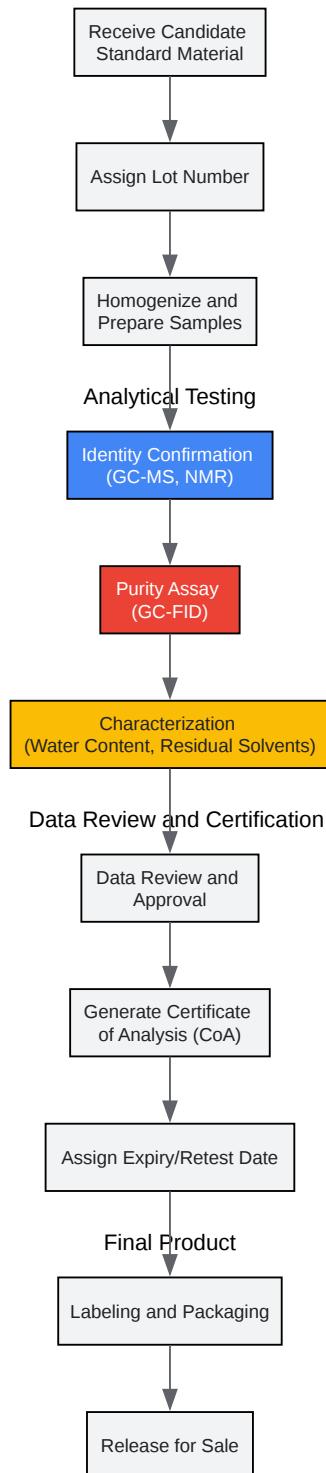
The identity of the **methyl nonadecanoate** standard can be confirmed by comparing its mass spectrum to a reference spectrum, such as the one available in the NIST database.

Instrumentation and Conditions:

- Gas Chromatograph: Coupled to a Mass Spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- GC conditions: Similar to those used for GC-FID analysis.

Expected Mass Spectrum:

The electron ionization mass spectrum of **methyl nonadecanoate** will show a characteristic fragmentation pattern. The molecular ion peak (M^+) at m/z 312 is often weak or absent. Key fragment ions include:

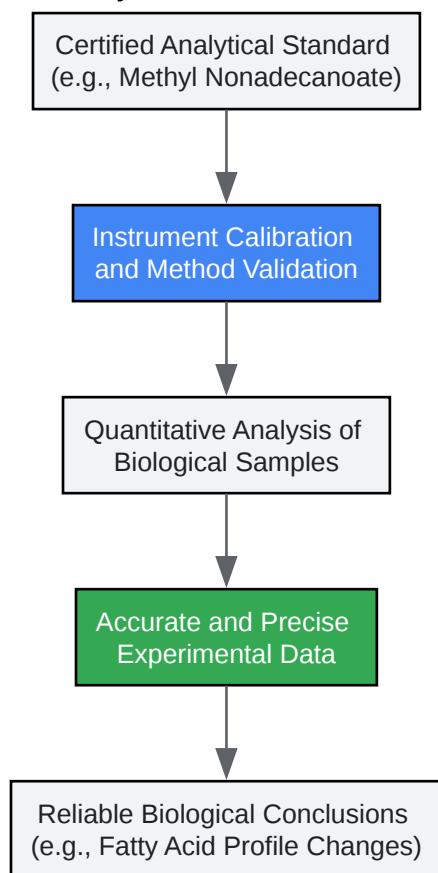

- m/z 74: This is the base peak, resulting from a McLafferty rearrangement, and is characteristic of fatty acid methyl esters.
- m/z 87, 101, 115...: A series of ions corresponding to $[CH_3OCO(CH_2)_n]^+$.
- m/z 281: $[M-31]^+$, corresponding to the loss of a methoxy group.
- m/z 269: $[M-43]^+$.

Analytical Workflow and Quality Control

The certification of an analytical standard is a rigorous process that ensures its identity, purity, and concentration are accurately determined and documented.

Analytical Standard Certification Workflow

Material Reception and Preparation


[Click to download full resolution via product page](#)

Caption: Workflow for the certification of an analytical standard.

Signaling Pathways and Logical Relationships

While **methyl nonadecanoate** is primarily an analytical tool and not directly involved in signaling pathways in the same way a drug molecule might be, its correct use is fundamental to the accurate elucidation of biological pathways involving fatty acids. The following diagram illustrates the logical relationship between the use of an analytical standard and the generation of reliable experimental data.

Role of Analytical Standard in Research

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. scielo.br [scielo.br]
- To cite this document: BenchChem. [Methyl Nonadecanoate Analytical Standard: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154468#methyl-nonadecanoate-analytical-standard-specifications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com